molecular formula C22H19N3O4 B12418483 ent-Tadalafil-d3

ent-Tadalafil-d3

Cat. No.: B12418483
M. Wt: 392.4 g/mol
InChI Key: WOXKDUGGOYFFRN-DBSXGILSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ent-Tadalafil-d3: is a deuterium-labeled derivative of ent-Tadalafil, a compound known for its role as a phosphodiesterase type 5 (PDE5) inhibitor. The molecular formula of this compound is C22H16D3N3O4, and it has a molecular weight of 392.42 . This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism studies .

Preparation Methods

The synthesis of ent-Tadalafil-d3 involves the incorporation of deuterium atoms into the ent-Tadalafil molecule. Deuterium, a stable isotope of hydrogen, is often used to trace and study the pharmacokinetic and metabolic profiles of drugs . The specific synthetic routes and reaction conditions for this compound are proprietary and not widely disclosed in public literature. it is known that the process involves the selective deuteration of specific hydrogen atoms in the ent-Tadalafil molecule .

Chemical Reactions Analysis

ent-Tadalafil-d3, like its non-deuterated counterpart, undergoes various chemical reactions. These include:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deuterated alcohols .

Mechanism of Action

ent-Tadalafil-d3, like ent-Tadalafil, functions as a selective inhibitor of phosphodiesterase type 5 (PDE5). By inhibiting PDE5, it prevents the degradation of cyclic guanosine monophosphate (cGMP), leading to increased levels of cGMP. This results in the relaxation of smooth muscle cells, particularly in the corpus cavernosum of the penis, thereby facilitating erectile function . The molecular targets of this compound include PDE5 enzymes, and its effects are mediated through the cGMP signaling pathway .

Properties

Molecular Formula

C22H19N3O4

Molecular Weight

392.4 g/mol

IUPAC Name

(2S,8S)-2-(1,3-benzodioxol-5-yl)-6-(trideuteriomethyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione

InChI

InChI=1S/C22H19N3O4/c1-24-10-19(26)25-16(22(24)27)9-14-13-4-2-3-5-15(13)23-20(14)21(25)12-6-7-17-18(8-12)29-11-28-17/h2-8,16,21,23H,9-11H2,1H3/t16-,21-/m0/s1/i1D3

InChI Key

WOXKDUGGOYFFRN-DBSXGILSSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1CC(=O)N2[C@H](C1=O)CC3=C([C@@H]2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36

Canonical SMILES

CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36

Origin of Product

United States

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